molecular formula C15H18N2O5S B5890154 3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B5890154
M. Wt: 338.4 g/mol
InChI Key: VRXBPOIPDNSUCJ-UHFFFAOYSA-N
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Description

3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group, a furan-2-ylmethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through sulfonation reactions. The furan-2-ylmethyl group can be attached via a Friedel-Crafts alkylation reaction, and the methoxy group is usually introduced through methylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the nitro groups can produce corresponding amines .

Scientific Research Applications

3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The furan ring and the dimethylsulfamoyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzoic acid
  • 3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzylamine
  • 3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzyl alcohol

Uniqueness

3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is unique due to the presence of the benzamide core, which imparts specific chemical and biological properties.

Properties

IUPAC Name

3-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-17(2)23(19,20)14-9-11(6-7-13(14)21-3)15(18)16-10-12-5-4-8-22-12/h4-9H,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXBPOIPDNSUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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